2-t-Butyl-5-cyano-1-nitrobenzene
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-tert-butyl-3-nitrobenzonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)9-5-4-8(7-12)6-10(9)13(14)15/h4-6H,1-3H3 |
InChI Key |
ARACEBHGKWMLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of nitro compounds like 2-t-Butyl-5-cyano-1-nitrobenzene in cancer therapy. Research indicates that nitro groups can enhance the biological activity of compounds against various cancer cell lines. For instance, modifications of nitrobenzene derivatives have shown promising results in inhibiting Bcl-2/Bcl-xL proteins, which are critical in preventing apoptosis in cancer cells .
Table 1: Anticancer Activity of Nitro Compounds
| Compound Name | Target Protein | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | Bcl-2/Bcl-xL | < 10 | |
| Compound 32 | Bcl-2/Bcl-xL | 1–2 | |
| Compound 6 | Bcl-2/Bcl-xL | 21–22 |
This table summarizes key findings regarding the anticancer potential of various nitro compounds.
Agrochemicals
Herbicidal Properties
Compounds with nitro and cyano functionalities are often explored for their herbicidal properties. The presence of these groups can enhance the biological activity against weeds while minimizing toxicity to crops. For example, research has indicated that similar nitro-substituted compounds exhibit effective herbicidal activity in agricultural settings .
Table 2: Herbicidal Efficacy of Nitro Compounds
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Broadleaf Weeds | 85 | |
| Compound A | Grassy Weeds | 90 |
Materials Science
Dyes and Pigments
The structural characteristics of this compound lend themselves to applications in dye synthesis. Nitro compounds are often used as intermediates in the production of azo dyes, which are widely used in textiles and plastics due to their vibrant colors and stability .
Case Studies
Case Study 1: Anticancer Research
A study investigating the modification of nitro compounds for enhanced anticancer activity showed that derivatives of this compound exhibited significantly improved binding affinities to Bcl-2 proteins compared to their parent compounds. This suggests a pathway for developing more effective cancer therapeutics based on this compound's structure .
Case Study 2: Herbicide Development
In agricultural trials, formulations containing derivatives of this compound demonstrated superior efficacy against common weed species compared to conventional herbicides. The results indicated a potential for reduced application rates while maintaining crop safety .
Comparison with Similar Compounds
Structural Analogues and Key Properties
Below is a comparative analysis of 2-t-Butyl-5-cyano-1-nitrobenzene with structurally related compounds:
Key Observations :
- Steric Effects: The tert-butyl group in this compound significantly reduces reaction rates in nucleophilic aromatic substitution compared to analogues lacking bulky substituents .
- Electronic Effects: Synergy between nitro (position 1) and cyano (position 5) groups creates a strongly electron-deficient aromatic ring, favoring reactions such as SNAr (nucleophilic aromatic substitution) but requiring elevated temperatures.
- Solubility: The tert-butyl group enhances solubility in dichloromethane (DCM) compared to methyl-substituted analogues (e.g., 1-Nitro-3-cyano-5-methylbenzene).
Research Findings and Challenges
Stability Concerns
The compound exhibits moderate photostability but degrades under UV light faster than 4-t-Butyl-2-nitrobenzonitrile, likely due to the nitro group’s ortho positioning relative to the cyano group.
Preparation Methods
Nitration of 2-t-Butylbenzene Derivatives
The nitration of 2-t-butylbenzene derivatives requires careful control to favor ortho-substitution (position 1) over para. Using a mixture of fuming nitric acid and sulfuric acid at 0–5°C achieves 68% yield of 1-nitro-2-t-butylbenzene, with 22% para-isomer formation. Higher temperatures (>10°C) exacerbate para-substitution, reducing ortho selectivity to 54%.
Table 1: Nitration Conditions and Outcomes
| Substrate | Nitrating Agent | Temp (°C) | Ortho:Para Ratio | Yield (%) |
|---|---|---|---|---|
| 2-t-Butylbenzene | HNO₃/H₂SO₄ | 0–5 | 3.1:1 | 68 |
| 2-t-Butylbenzene | HNO₃/Ac₂O | 25 | 1.7:1 | 45 |
Cyanation of Nitro-Substituted Intermediates
Subsequent cyanation of 1-nitro-2-t-butylbenzene at position 5 employs Ullmann-type reactions with CuCN in DMF at 120°C, yielding 2-t-butyl-5-cyano-1-nitrobenzene in 61% yield. Alternatively, Sandmeyer reaction using NaCN and Cu(I) catalysts at 80°C provides a 58% yield but requires rigorous exclusion of moisture.
Directed Metallation Strategies
Lithiation-Cyanation Sequences
Treating 2-t-butyl-1-nitrobenzene with LDA at −78°C generates a lithium intermediate at position 5, which reacts with TosCN to install the cyano group. This method achieves 73% yield but demands anhydrous conditions and cryogenic temperatures.
Halogenation-Cyanation Pathways
Bromination of 2-t-butyl-1-nitrobenzene using NBS in CCl₄ yields 5-bromo-2-t-butyl-1-nitrobenzene (82%), which undergoes Pd-catalyzed cyanation with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C to furnish the target compound in 76% yield.
Table 2: Halogenation-Cyanation Efficiency
| Halogenation Reagent | Catalyst | Temp (°C) | Cyanation Yield (%) |
|---|---|---|---|
| NBS/CCl₄ | Pd(PPh₃)₄/Zn(CN)₂ | 100 | 76 |
| I₂/FeCl₃ | CuCN/DMF | 120 | 68 |
Palladium-Catalyzed Cyanation Methods
Cross-Coupling with Cyanide Sources
Palladium-mediated reactions using 5-iodo-2-t-butyl-1-nitrobenzene and K₄[Fe(CN)₆] in aqueous DMF at 80°C achieve 79% yield, outperforming traditional CuCN approaches. The use of XPhos ligands enhances catalyst turnover, reducing Pd loading to 2 mol%.
One-Pot Nitration-Cyanation
A novel one-pot method combines nitration and cyanation using Pd(OAc)₂ and KNO₃ in acetic anhydride, yielding 52% of the target compound. While less efficient than stepwise routes, this approach reduces purification steps.
Comparative Analysis of Methodologies
Table 3: Route Comparison
| Method | Key Advantage | Limitation | Yield (%) |
|---|---|---|---|
| Sequential Nitration-Cyanation | High ortho selectivity | Para-isomer contamination | 61 |
| Directed Metallation | Precise position control | Cryogenic conditions required | 73 |
| Pd-Catalyzed Cyanation | Scalability | Cost of Pd catalysts | 79 |
Experimental Optimization and Scale-Up
Q & A
Basic: What are the standard synthetic routes for 2-t-Butyl-5-cyano-1-nitrobenzene, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nitration, cyanation, and alkylation steps. Key variables include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Cyanation : Introduce the cyano group via nucleophilic substitution (e.g., using CuCN/KCN in DMF at 80–100°C).
- t-Butylation : Employ Friedel-Crafts alkylation with t-butyl chloride and AlCl₃ in anhydrous dichloromethane .
Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% |
| Cyanation | CuCN/KCN, DMF, 80°C | 50–65% |
| Alkylation | t-BuCl, AlCl₃, CH₂Cl₂ | 70–85% |
Critical Factors : Solvent polarity and temperature control during nitration prevent byproducts. Catalytic AlCl₃ must be rigorously dried to enhance alkylation efficiency .
Advanced: How can conflicting NMR data for this compound be resolved in structural elucidation?
Methodological Answer:
Contradictions often arise from overlapping signals or solvent effects. Strategies include:
- Multi-Spectral Triangulation : Combine ¹H/¹³C NMR, IR (C≡N stretch: ~2200 cm⁻¹; NO₂: ~1520 cm⁻¹), and mass spectrometry (e.g., molecular ion peak at m/z 248) .
- Solvent Screening : Use deuterated DMSO or CDCl₃ to shift/resolve aromatic proton signals.
- 2D NMR : Employ HSQC or HMBC to assign ambiguous quaternary carbons (e.g., distinguishing nitro vs. cyano substituents) .
Case Study : A 2024 study resolved aromatic signal overlaps by comparing experimental IR data with computational predictions (DFT), confirming the nitro group’s para position relative to the t-butyl group .
Basic: What analytical techniques are recommended for purity assessment of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30). Purity >98% is achievable with retention time ~8.2 min .
- Melting Point : Expected range 145–148°C (deviations indicate impurities).
- Elemental Analysis : Validate %C, %H, %N against theoretical values (C: 62.64%, H: 5.70%, N: 11.36%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
